4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride
Overview
Description
4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C7H7F2N3.2HCl and a molecular weight of 244.07 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride typically involves the reaction of 4-Amino-3,5-difluorobenzonitrile with ammonium chloride in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or fluorine atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-3,5-difluorobenzene-1-carboximidamide dihydrochloride can be compared with other similar compounds, such as:
4-Amino-3,5-difluorobenzonitrile: A precursor in the synthesis of the dihydrochloride form.
4-Amino-3,5-difluorobenzene-1-carboxamide: Another related compound with similar chemical properties.
4-Amino-3,5-difluorobenzene-1-carboxylic acid: A compound with a carboxylic acid functional group instead of the carboximidamide group.
Properties
IUPAC Name |
4-amino-3,5-difluorobenzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.2ClH/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2H,10H2,(H3,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSBVTOJEDCUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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